molecular formula C8H15NO3 B1664344 6-Acetamidohexanoic acid CAS No. 57-08-9

6-Acetamidohexanoic acid

Cat. No. B1664344
CAS RN: 57-08-9
M. Wt: 173.21 g/mol
InChI Key: WDSCBUNMANHPFH-UHFFFAOYSA-N
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Description

6-Acetamidohexanoic acid, also known as Acexamic Acid, is a pharmaceutical intermediate . It is an endogenous metabolite and falls under the classification of Ketones, Aldehydes, and Acids .


Molecular Structure Analysis

The molecular weight of 6-Acetamidohexanoic acid is 173.21 . Its molecular formula is C8H15NO3 . The InChI code is 1S/C8H15NO3/c1-7(10)9-6-4-2-3-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) .


Physical And Chemical Properties Analysis

6-Acetamidohexanoic acid appears as a solid, white to off-white in color . It has a density of 1.1599 (rough estimate) . The melting point is 102-104 °C (lit.) . It is slightly soluble in water . The storage temperature is room temperature when sealed in dry conditions .

Scientific Research Applications

Structural Role in Molecules

6-Aminohexanoic acid, a derivative of 6-Acetamidohexanoic acid, is notable for its hydrophobic and flexible structure. This property makes it valuable in the synthesis of modified peptides and polyamide synthetic fibers like nylon. It's also frequently used as a linker in biologically active structures, demonstrating its versatility in chemical synthesis (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Influence in Polymer Stability

Research has shown that 6-Acetamidohexanoic acid derivatives can impact the stability of polymers. In particular, its role in the thermo-oxidation of hexano-6-lactam, especially in the presence of various salts, influences both the initiation and termination reactions in the oxidation chain of N-alkyl amides (Lánská, Matisová-Rychlá, & Rychlý, 2005).

Wound Healing and Oxidative Stress

Studies indicate that derivatives of N-acetyl-6-aminohexanoic acid, a compound related to 6-Acetamidohexanoic acid, have shown promising results in the healing of burn wounds. These compounds appear to reduce oxidative stress and accelerate wound healing, indicating potential for medical applications in tissue regeneration (Andrianova et al., 2020).

Role in Enzyme Activity

Research exploring the effect of 6-Aminohexanoic acid on enzyme activation, specifically on plasminogen by streptokinase, reveals that it can enhance activation rates. This suggests potential applications in biochemical processes involving enzyme modulation (Harris & Doctor, 2002).

Catalytic Activity

Layered and nanosheet structures of materials containing 6-Aminohexanoic acid exhibit solid acid catalytic properties. These properties are critical in various chemical reactions, indicating its potential as a catalyst in industrial applications (Tagusagawa et al., 2010).

Safety And Hazards

6-Acetamidohexanoic acid is classified as toxic . It can cause irritation to the skin, eyes, and respiratory system . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to rinse immediately with plenty of water . If swallowed, it is recommended to drink plenty of water and seek immediate medical assistance .

properties

IUPAC Name

6-acetamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-7(10)9-6-4-2-3-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSCBUNMANHPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36392-66-2 (calcium salt), 7234-48-2 (mono-hydrochloride salt)
Record name Acexamic acid [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045879
Record name Acexamic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetamidohexanoic acid

CAS RN

57-08-9
Record name Acexamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acexamic acid [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acexamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758219
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Acetamidohexanoic acid
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acexamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acexamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACEXAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
PS Callery, MJ Egorin, LA Geelhaar, MSB Nayar - Cancer research, 1986 - AACR
… 6-acetamidohexanoic acid in urine. Generation of 20 g/day of this organic acid may well be … steps leading to production of 6-acetamidohexanoic acid may allow develop ment of …
Number of citations: 77 aacrjournals.org
MJ Egorin, EG Zuhowski, MSB Nayar… - … of Chromatography B …, 1987 - Elsevier
… in this paper, it appears that 6-acetamidohexanoic acid is the major metabolite of HMBA … However, quantification of plasma concentrations of 6-acetamidohexanoic acid implies that …
Number of citations: 13 www.sciencedirect.com
B Subramanyam, PS Callery, MJ Egorin… - Drug metabolism and …, 1989 - Citeseer
… deacetylation of HMBA, oxidative deamination of the resuft-ing N-acetyl-1, 6-diaminohexane to yield 6-acetamidohexanal, and further oxidation to give 6-acetamidohexanoic acid. …
Number of citations: 7 citeseerx.ist.psu.edu
SW Snyder, MJ Egorin, LA Geelhaar, AW Hamburger… - Cancer research, 1988 - AACR
… However, 6-acetamidohexanoic acid, when combined with HMBA or NADAH at various concentrations and ratios, enhanced the differentiation of HL60 cells induced by these two …
Number of citations: 18 aacrjournals.org
C Wang, W Du, T Zhang, G Liang - Analytical Chemistry, 2020 - ACS Publications
… illustrated in Figure 1, AcAH-Luc was rationally designed to contain two moieties: (1) a d-luciferin structure for bioluminescence generation; (2) a 6-acetamidohexanoic acid (AcHA) …
Number of citations: 26 pubs.acs.org
AD Harpalani, SW Snyder, B Subramanyam, MJ Egorin… - Cancer research, 1993 - AACR
… ; 6-acetamidohexanonitrile; 6-acetamidohexanoic acid; and caprolactam. Although the model incorrectly predicted high activity for 6-acetamidohexanoic acid, the predicted activities for …
Number of citations: 9 aacrjournals.org
MJ Egorin, EG Zuhowski, AS Cohen, LA Geelhaar… - Cancer research, 1987 - AACR
… of 6-acetamidohexanoic acid to those of HMBA at different HMBA dosages. Points, means for individual patients; bars, SD. Ratios of plasma concentrations of 6-acetamidohexanoic acid …
Number of citations: 15 aacrjournals.org
L Li, Q Zhang, J Li, Y Tian, J Li, W Liu, H Diao - RSC advances, 2022 - pubs.rsc.org
… In this paper, a carboxylesterase (CES)-responsive near-infrared phototheranostic probe was developed by incorporating 6-acetamidohexanoic acid into a hemicyanine dye through an …
Number of citations: 1 pubs.rsc.org
Y Shu, C Huang, H Liu, F Hu, H Wen, J Liu… - … Acta Part A: Molecular …, 2022 - Elsevier
… In this work, a near-infrared (NIR) fluorescent probe named Lys-HXPI was designed and synthesized, which linked a hemicyanine dye and 6-acetamidohexanoic acid via an ester bond. …
Number of citations: 3 www.sciencedirect.com
SW Snyder, MJ Egorin, EG Zuhowski… - Cancer …, 1990 - ingentaconnect.com
… We propose that monoamine oxidase (MAO) catalyzed metabolism of NADAH to 6-acetamidohexanoic acid (AcHA) is an inactivation pathway and, therefore, investigated whether …
Number of citations: 7 www.ingentaconnect.com

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